[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-phenylsulfanylacetate
Description
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-phenylsulfanylacetate is a complex organic compound that features a pyridine ring, an amino group, and a phenylsulfanyl group
Properties
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-phenylsulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c15-14(12-8-4-5-9-16-12)17-19-13(18)10-20-11-6-2-1-3-7-11/h1-9H,10H2,(H2,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKJGULSYJIPRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)ON=C(C2=CC=CC=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)SCC(=O)O/N=C(/C2=CC=CC=N2)\N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49825610 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-phenylsulfanylacetate typically involves the condensation of pyridine-2-carbaldehyde with an appropriate amine, followed by the introduction of the phenylsulfanyl group. The reaction conditions often require a solvent such as ethanol or methanol and may involve catalysts like acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-phenylsulfanylacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or sulfoxides.
Reduction: Reduction reactions can convert the compound into amines or thiols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides or sulfoxides, while reduction can produce amines or thiols.
Scientific Research Applications
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-phenylsulfanylacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-phenylsulfanylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: Compounds like pyridine-2-carboxaldehyde and pyridine-2-amine share structural similarities.
Phenylsulfanyl compounds: Compounds such as phenylsulfanylacetic acid and phenylsulfanylethanol are related in terms of functional groups.
Uniqueness
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-phenylsulfanylacetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
